molecular formula C23H20F3N3O3S2 B2549282 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 877653-69-5

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2549282
CAS RN: 877653-69-5
M. Wt: 507.55
InChI Key: ACCTVILPNMUUQQ-UHFFFAOYSA-N
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Description

The compound “2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . It is synthesized via structural modifications of tazemetostat . This compound is part of a series of substituted thieno[3,2-d]pyrimidine derivatives that act as EZH2 inhibitors .


Synthesis Analysis

The synthesis of this compound involves structural modifications of tazemetostat . The preliminary structure–activity relationship (SAR) studies indicate that piperidine-2,6-dione was more suitable for a P1 moiety and benzyl-linked morpholine for a P5 moiety, which were beneficial for improving the antitumor activities .


Molecular Structure Analysis

The molecular structure of this compound is derived from thieno[3,2-d]pyrimidine, a heterocyclic compound . The compound has been modified to include a 3,5-dimethylphenyl group, a 4-(trifluoromethoxy)phenyl group, and an acetamide group .

Scientific Research Applications

Mechanism of Action

This compound acts as an EZH2 inhibitor . EZH2 is a histone-lysine N-methyltransferase enzyme, which is often overexpressed in various types of cancer. By inhibiting EZH2, this compound can potentially suppress the growth of cancer cells .

Future Directions

The compound shows promising antitumor activity against certain cancer cell lines . These findings indicate that it could be an attractive chemical tool for the further optimization and evaluation of new EZH2 inhibitors . Future research could focus on optimizing the structure of this compound to enhance its antitumor activity and reduce toxicity .

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O3S2/c1-13-9-14(2)11-16(10-13)29-21(31)20-18(7-8-33-20)28-22(29)34-12-19(30)27-15-3-5-17(6-4-15)32-23(24,25)26/h3-6,9-11H,7-8,12H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCTVILPNMUUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

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